molecular formula C10H14ClN3 B2688896 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride CAS No. 2379978-16-0

4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride

Cat. No. B2688896
CAS RN: 2379978-16-0
M. Wt: 211.69
InChI Key: YDFAFINIZDUUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride, also known as DMMP, is a chemical compound that has been widely used in scientific research. It is a pyrimidine derivative that has been found to have potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB and PI3K/AKT pathways. This compound has also been found to activate the Nrf2-ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride has shown great potential for therapeutic applications in various diseases. Future research should focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Further studies are also needed to determine the optimal dosage and administration route of this compound for therapeutic use. In addition, the potential side effects of this compound should be thoroughly investigated to ensure its safety for human use. Finally, the development of novel this compound derivatives with improved pharmacological properties should be explored.

Synthesis Methods

4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride can be synthesized using a multi-step process involving the reaction of 2,6-diaminopyrimidine with 3,6-dihydro-2H-pyridine-1-carbaldehyde. The resulting intermediate is then treated with hydrochloric acid to obtain this compound hydrochloride. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

4-(3,6-dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-9-7-10(12-8-11-9)13-5-3-2-4-6-13;/h2-3,7-8H,4-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFAFINIZDUUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC=CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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